Physicochemical Drug-Likeness Profile: 4-Chlorobenzoyl vs. 2,4-Difluorobenzoyl and 3,4-Dimethoxybenzoyl Analogs
The target compound exhibits a cLogP of 3.27 and tPSA of 54.46 Ų, placing it within favorable oral drug-likeness space per Lipinski's Rule of Five (MW <500, cLogP <5, HBD ≤5, HBA ≤10) [1]. In contrast, the 3,4-dimethoxybenzoyl analog (C20H25N3O4, MW 371.44) has a higher molecular weight and increased hydrogen-bond acceptor count due to the two methoxy oxygen atoms, which raises tPSA and may reduce membrane permeability . The 2,4-difluorobenzoyl analog (predicted C18H19F2N3O2, MW ~347) has a lower cLogP due to fluorine substitution, potentially altering tissue distribution and metabolic stability profiles [2]. The 4-chlorobenzoyl compound's balance of lipophilicity (cLogP 3.27) and polarity (tPSA 54.46) represents a distinct physicochemical starting point for lead optimization compared to these analogs.
| Evidence Dimension | Computed physicochemical properties (cLogP, tPSA, MW, HBA, HBD, RotB) |
|---|---|
| Target Compound Data | cLogP = 3.27; tPSA = 54.46 Ų; MW = 345.83; HBA = 5; HBD = 1; RotB = 5 |
| Comparator Or Baseline | 2,4-difluorobenzoyl analog: MW ~347, predicted cLogP lower (~2.8); 3,4-dimethoxybenzoyl analog: MW = 371.44, HBA = 7, predicted tPSA ~73 Ų |
| Quantified Difference | Target compound cLogP is ~0.5 log units higher than the 2,4-difluoro analog; MW is 25.6 Da lower than the 3,4-dimethoxy analog; tPSA is ~18.5 Ų lower than the 3,4-dimethoxy analog |
| Conditions | Computed values from SILDRUG / ZINC15 databases; cLogP by XLogP3 or ALOGPS method; tPSA by Ertl method |
Why This Matters
Differences in cLogP of ≥0.5 log units and tPSA of ≥15 Ų can produce measurable shifts in membrane permeability and oral bioavailability, making these analogs non-interchangeable for in vivo pharmacological studies without independent PK validation.
- [1] SILDRUG Database. Physicochemical property prediction for C18H20ClN3O2 (CAS 2319803-63-7). Institute of Biochemistry and Biophysics, Polish Academy of Sciences. Accessed May 2026. Available at: https://sildrug.ibb.waw.pl/ View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
